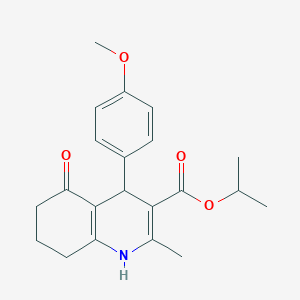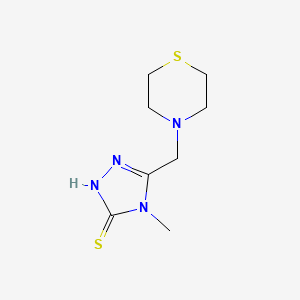![molecular formula C16H22N2O5S B4890954 ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate, also known as ECA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ECA is a small molecule that can be synthesized in the laboratory using various methods.
作用機序
The mechanism of action of ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes.
実験室実験の利点と制限
Ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has several advantages for lab experiments, including its small size, easy synthesis, and low cost. However, ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate also has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate. One potential direction is to further study its anti-inflammatory and anti-cancer properties. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate for therapeutic use.
Conclusion:
In conclusion, ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It can be synthesized in the laboratory using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has several advantages for lab experiments, including its small size, easy synthesis, and low cost. However, further research is needed to determine its optimal dosage and administration for therapeutic use.
合成法
Ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate can be synthesized in the laboratory using various methods, including the reaction of 4-aminobenzenesulfonamide with cyclohexyl isocyanide followed by the addition of ethyl oxalyl chloride. The resulting product is then purified using column chromatography to obtain pure ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate.
科学的研究の応用
Ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has been widely studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-[4-(cyclohexylsulfamoyl)anilino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-2-23-16(20)15(19)17-12-8-10-14(11-9-12)24(21,22)18-13-6-4-3-5-7-13/h8-11,13,18H,2-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFGOPUKVYZIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[4-(cyclohexylsulfamoyl)phenyl]amino}(oxo)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)
![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)


![3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4890924.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4890925.png)
![N-(5-fluoro-2-methylbenzyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4890932.png)

![3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4890947.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)